molecular formula C13H17NO2 B1386337 N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine CAS No. 1156165-37-5

N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine

Cat. No.: B1386337
CAS No.: 1156165-37-5
M. Wt: 219.28 g/mol
InChI Key: INDVLHKEBVTBJF-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine is a compound that belongs to the class of psychoactive substances. It is structurally related to cathinone derivatives and is known for its stimulant properties. This compound features a benzodioxole ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its effects on biological systems, particularly its stimulant properties.

    Medicine: Investigated for potential therapeutic uses, although its psychoactive nature limits its application.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of dopamine and norepinephrine, leading to its stimulant effects. The compound may also interact with serotonin receptors, contributing to its psychoactive properties.

Comparison with Similar Compounds

Similar Compounds

    Mephedrone: Another cathinone derivative with similar stimulant effects.

    Methylone: Structurally related and also known for its psychoactive properties.

    Cathinone: The parent compound of many synthetic stimulants.

Uniqueness

N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine is unique due to its specific structural features, such as the cyclopentanamine moiety and the benzodioxole ring. These structural elements contribute to its distinct pharmacological profile and differentiate it from other similar compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-6-11(5-1)14-8-10-4-3-7-12-13(10)16-9-15-12/h3-4,7,11,14H,1-2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDVLHKEBVTBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C3C(=CC=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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